4-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl}morpholine
Descripción
This compound features a complex polyheterocyclic architecture:
- Substituents:
- A 5-(trifluoromethyl)pyridin-2-yl group, contributing electron-withdrawing properties and metabolic stability.
- A morpholine moiety linked via a carbonyl group, enhancing hydrophilicity and solubility.
The trifluoromethylpyridine and morpholine groups are pharmacologically significant, often associated with kinase inhibition and improved pharmacokinetics in drug candidates .
Propiedades
IUPAC Name |
morpholin-4-yl-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2/c18-17(19,20)13-1-2-15(21-9-13)23-10-12-3-4-24(14(12)11-23)16(25)22-5-7-26-8-6-22/h1-2,9,12,14H,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWZBVDLNYLQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Analogues
Physicochemical Properties
- Lipophilicity (LogP) :
- The target compound’s morpholine group reduces LogP compared to triazolothiadiazoles with alkyl/aryl substituents, improving aqueous solubility .
- Triazolothiadiazoles (e.g., compounds 2a–2s ) exhibit higher LogP due to lipophilic substituents, favoring membrane permeability but limiting solubility .
Triazolothiadiazoles
- Vasodilatory Activity : Compounds with pyridinyl and trifluoromethyl groups (e.g., 2a–2s ) showed significant vasodilation, attributed to nitric oxide modulation .
- Antimicrobial Activity : Alkyl/aryl substituents enhance membrane disruption, while electron-withdrawing groups (e.g., trifluoromethyl) improve target binding .
Pyrrolo[1,2-b]pyridazine Derivatives
- Kinase Inhibition : Structural analogs in EP 4 374 877 A2 demonstrate potent kinase inhibition due to trifluoromethylpyridine and morpholine interactions with ATP-binding pockets .
Target Compound
Metabolic Stability and Toxicity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
